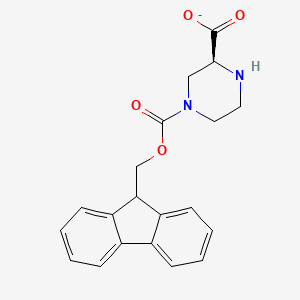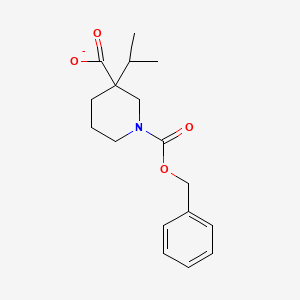
3-benzyl-6-bromo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-6-bromo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a benzyl group, a bromine atom, and a partially hydrogenated quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-bromo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a quinoline derivative followed by hydrogenation and benzylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
3-benzyl-6-bromo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to further hydrogenate the quinoline ring or to reduce other functional groups present in the molecule.
Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Aplicaciones Científicas De Investigación
3-benzyl-6-bromo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the development of new synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-benzyl-6-bromo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinoline ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3-benzyl-6-bromo-2-methoxyquinoline: This compound shares a similar quinoline core but differs in the presence of a methoxy group instead of the octahydro ring.
6-bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione: Another related compound with a bromine atom and a quinoline-like structure but with different substituents.
Uniqueness
3-benzyl-6-bromo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is unique due to its specific combination of functional groups and its partially hydrogenated quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H20BrNO |
|---|---|
Peso molecular |
322.24 g/mol |
Nombre IUPAC |
3-benzyl-6-bromo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C16H20BrNO/c17-14-6-7-15-12(10-14)9-13(16(19)18-15)8-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2,(H,18,19) |
Clave InChI |
HQWLSMWYECUSKQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CC1Br)CC(C(=O)N2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-{3-cyclopropyl-1-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]-1H-pyrazol-5-yl}prop-2-enamide](/img/structure/B12345254.png)




![3-(2-bromophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide](/img/structure/B12345293.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12345301.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B12345309.png)


![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide](/img/structure/B12345330.png)
![6-(3,5-dimethoxyphenyl)-2-methylsulfanyl-6H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12345349.png)
